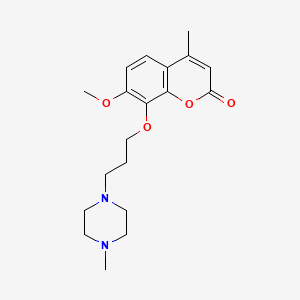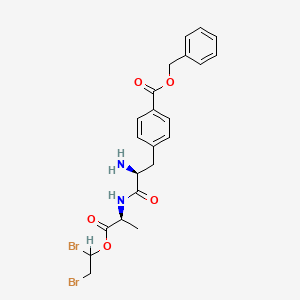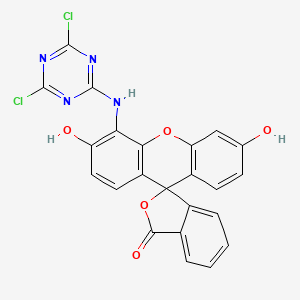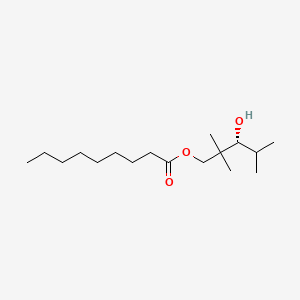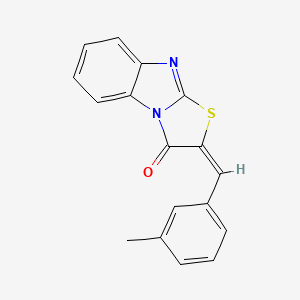
Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is an organic compound known for its vibrant deep red color in solution. It is soluble in water and forms stable solutions. This compound is primarily used as a dye in the dyeing industry and as a protein stain in biochemical research .
Preparation Methods
The preparation of Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves azo coupling reactions. The synthetic route generally includes the following steps:
Diazotization: Aniline is reacted with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a sulfonated aromatic compound to form the azo dye.
Final Coupling: The intermediate product is further coupled with another aromatic compound to achieve the final product.
Chemical Reactions Analysis
Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a dye in various chemical processes.
Biology: Employed as a protein stain in biochemical research.
Medicine: Utilized in diagnostic procedures involving staining techniques.
Industry: Applied in the dyeing industry for coloring textiles and other materials.
Mechanism of Action
The mechanism of action of Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate involves its ability to bind to specific molecular targets. The azo groups in the compound interact with proteins and other biomolecules, leading to staining and visualization under specific conditions .
Comparison with Similar Compounds
Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific structure and properties. Similar compounds include:
- Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate
- Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulfonic acid sodium salt
These compounds share similar azo structures but differ in their specific functional groups and applications .
Properties
CAS No. |
85959-24-6 |
|---|---|
Molecular Formula |
C28H18N6Na2O9S2 |
Molecular Weight |
692.6 g/mol |
IUPAC Name |
disodium;7-[[2,4-dihydroxy-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C28H20N6O9S2.2Na/c35-26-13-22(45(41,42)43)12-16-11-20(7-10-23(16)26)32-34-25-14-24(27(36)15-28(25)37)33-31-18-3-1-17(2-4-18)29-30-19-5-8-21(9-6-19)44(38,39)40;;/h1-15,35-37H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
LBJBLMVXDSVDBJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


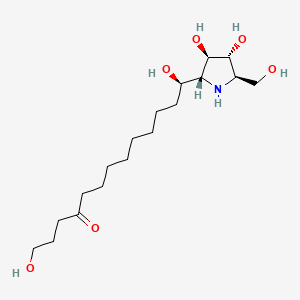
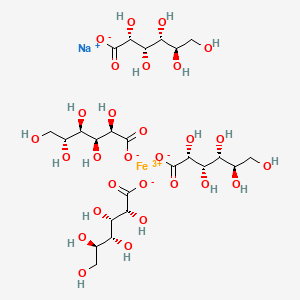
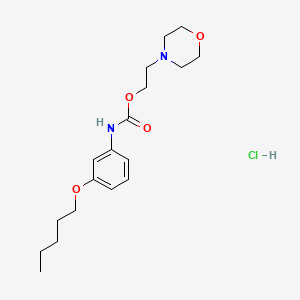
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)



